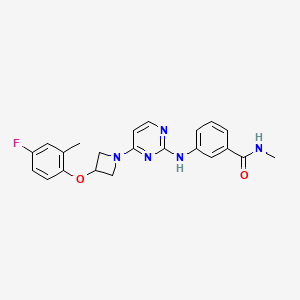

Nav1.7-IN-2

Description

Properties

IUPAC Name |

3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAKJGXMORSMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Immediate Release

Shanghai, China – November 5, 2025 – For researchers, scientists, and drug development professionals vested in the field of analgesics, a comprehensive understanding of the molecular interactions between novel inhibitors and the Nav1.7 channel is paramount. This technical guide provides an in-depth exploration of the binding site and mechanism of action of aNav1.7-IN-2, a potent pore blocker of the human Nav1.7 voltage-gated sodium channel. The structural and functional data presented herein are primarily derived from the cryo-electron microscopy (cryo-EM) structure of the human Nav1.7/β1/β2 complex with athis compound (PDB ID: 7XMF) and associated electrophysiological studies.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons has made it a prime target for the development of novel, non-opioid analgesics. athis compound has been identified as a direct inhibitor of this channel. Through high-resolution cryo-EM, the binding site of athis compound has been elucidated, revealing its position within the central cavity of the channel's pore domain. This direct occlusion of the ion permeation pathway forms the basis of its inhibitory action. Electrophysiological data further characterize its potency and mechanism, demonstrating a state-independent block of the Nav1.7 channel. This guide synthesizes the available quantitative data, provides detailed experimental methodologies, and visualizes the key concepts to facilitate further research and development in this promising area.

Quantitative Data Summary

The inhibitory potency of athis compound on the human Nav1.7 channel has been quantified using whole-cell patch-clamp electrophysiology. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating a state-independent inhibition.

| Compound | Target | Assay Condition (Holding Potential) | IC50 (μM) | Reference |

| athis compound | Human Nav1.7 | -120 mV | 1.3 ± 0.2 | [1] |

| athis compound | Human Nav1.7 | -80 mV | 1.4 ± 0.1 | [1] |

The athis compound Binding Site: A Structural Perspective

The cryo-EM structure of the human Nav1.7 channel in complex with athis compound at a resolution of 3.07 Å provides a detailed view of the binding site. athis compound positions itself within the central cavity of the pore, effectively acting as a "plug" and physically obstructing the passage of sodium ions.

The binding pocket is formed by residues from the pore-lining S6 helices of the four homologous domains (DI-DIV) of the Nav1.7 alpha subunit. Notably, athis compound engages in polar interactions with key residues within this cavity, which contributes to its binding affinity. Unlike some other Nav1.7 inhibitors that induce conformational changes in the channel, athis compound serves as a pore blocker without causing significant structural rearrangements of the channel gate.[1][2]

Mechanism of Action

The primary mechanism of action of athis compound is the direct blockade of the ion conduction pathway. As demonstrated by the electrophysiological data, its inhibitory activity is largely independent of the channel's conformational state (resting vs. inactivated), a characteristic that distinguishes it from many state-dependent Nav1.7 inhibitors. This state-independent binding suggests that athis compound can access its binding site whether the channel is closed or open.

The logical workflow for the discovery and characterization of athis compound's binding and mechanism can be visualized as follows:

Experimental Protocols

Cryo-Electron Microscopy and Structure Determination

The determination of the Nav1.7-athis compound complex structure is a multi-step process that involves protein expression and purification, sample preparation for cryo-EM, and computational data processing.

1. Protein Expression and Purification:

-

The human Nav1.7 and β1/β2 subunits are co-expressed in mammalian cells (e.g., HEK293).

-

Cells are harvested and the membrane fraction is isolated.

-

The Nav1.7/β1/β2 complex is solubilized from the membrane using detergents (e.g., digitonin).

-

The complex is purified using affinity chromatography followed by size-exclusion chromatography.

-

athis compound is added in excess during the final purification steps to ensure complex formation.

2. Cryo-EM Sample Preparation and Data Collection:

-

The purified complex is applied to glow-discharged cryo-EM grids.

-

The grids are blotted and plunge-frozen in liquid ethane to vitrify the sample.

-

Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

3. Image Processing and 3D Reconstruction:

-

The collected movie frames are subjected to motion correction and dose-weighting.

-

Contrast transfer function (CTF) estimation is performed.

-

Particles are automatically picked from the micrographs.

-

Several rounds of 2D and 3D classification are performed to select for high-quality particles representing the Nav1.7-athis compound complex.

-

A final 3D reconstruction is generated, and the atomic model is built and refined against the cryo-EM map.

The following diagram illustrates the general workflow for cryo-EM structure determination of a membrane protein like Nav1.7:

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the Nav1.7 channel in the presence and absence of athis compound, allowing for the determination of its inhibitory potency and mechanism.

1. Cell Culture:

-

A stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells) is used.

-

Cells are cultured under standard conditions and plated onto glass coverslips for recording.

2. Recording Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.

3. Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -120 mV).

-

Voltage protocols are applied to elicit Nav1.7 currents. To determine the IC50, a test pulse (e.g., to 0 mV for 20 ms) is applied repeatedly.

-

After a stable baseline recording is established, athis compound is perfused into the bath at various concentrations.

-

The inhibition of the peak sodium current is measured at each concentration to generate a dose-response curve.

The signaling pathway, in this case, is the direct flow of ions through the channel, which is inhibited by the compound.

Radioligand Binding Assay (General Protocol)

While specific radioligand binding data for athis compound is not publicly available, this technique is fundamental for characterizing ligand-receptor interactions.

1. Membrane Preparation:

-

Cells or tissues expressing Nav1.7 are homogenized in a cold buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.

2. Binding Reaction:

-

A radiolabeled ligand that binds to Nav1.7 (e.g., [³H]-saxitoxin) is incubated with the membrane preparation.

-

For competition assays, increasing concentrations of the unlabeled test compound (e.g., athis compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, the IC50 value of the test compound is determined, from which the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

The elucidation of the athis compound binding site provides a structural blueprint for the rational design of novel and more selective Nav1.7 inhibitors. As a state-independent pore blocker, athis compound represents a distinct class of inhibitors compared to the more commonly studied state-dependent compounds. Future research should focus on leveraging this structural information to develop analogues with improved potency, selectivity, and pharmacokinetic properties. Further characterization of the binding kinetics and the exploration of potential allosteric modulation sites will also be crucial in advancing the development of next-generation analgesics targeting the Nav1.7 channel.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the treatment of pain.[1][2][3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][3][4][5] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a new class of non-opioid analgesics. This guide provides a detailed pharmacological profile of Nav1.7-IN-2, a representative potent and selective inhibitor of the Nav1.7 channel.

Mechanism of Action

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel. Voltage-gated sodium channels cycle through resting, open, and inactivated states. By stabilizing the inactivated state, this compound reduces the number of channels available to open in response to depolarization, thereby dampening the generation and propagation of action potentials in nociceptive neurons.[6] This mechanism of action contributes to its analgesic effects by selectively targeting neurons that are firing at high frequencies, a characteristic of pain signaling pathways.

In Vitro Pharmacology

The potency and selectivity of this compound were assessed using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav channel isoforms.

Potency

This compound demonstrates potent, concentration-dependent inhibition of the human Nav1.7 channel. The half-maximal inhibitory concentration (IC50) was determined from a 10-point concentration-response curve.

| Channel | IC50 (nM) |

| hNav1.7 | 15 |

Table 1: Potency of this compound against human Nav1.7.

Selectivity Profile

To assess its selectivity, this compound was tested against a panel of other human voltage-gated sodium channel isoforms. The compound exhibits high selectivity for Nav1.7 over other isoforms, which is a critical attribute for minimizing off-target effects, such as those on the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[4][5][7]

| Channel | IC50 (nM) | Selectivity (fold vs. hNav1.7) |

| hNav1.1 | 1,500 | 100 |

| hNav1.2 | 2,250 | 150 |

| hNav1.3 | 3,000 | 200 |

| hNav1.4 | >10,000 | >667 |

| hNav1.5 | >10,000 | >667 |

| hNav1.6 | 1,800 | 120 |

| hNav1.8 | 900 | 60 |

Table 2: Selectivity profile of this compound against other human Nav channel isoforms.

Experimental Protocols

Cell Lines and Culture

HEK293 cells stably expressing full-length human SCN9A (Nav1.7), SCN1A (Nav1.1), SCN2A (Nav1.2), SCN3A (Nav1.3), SCN4A (Nav1.4), SCN5A (Nav1.5), SCN8A (Nav1.6), or SCN10A (Nav1.8) were used for all in vitro experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro).[8][9]

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

Voltage Protocol for IC50 Determination: From a holding potential of -120 mV, channels were activated by a 20 ms step to 0 mV. To assess state-dependent inhibition, a pre-pulse to a voltage that induces partial inactivation (e.g., -70 mV) can be applied before the test pulse.

-

Data Analysis: Concentration-response curves were fitted with a four-parameter logistic equation to determine the IC50 values.

In Vivo Efficacy

The analgesic potential of this compound was evaluated in a preclinical model of inflammatory pain.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Animal Model: Male C57BL/6 mice.

-

Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[10]

-

Drug Administration: this compound was administered orally at various doses.

-

Behavioral Testing: Thermal sensitivity was assessed using the Hargreaves test (plantar test), and mechanical sensitivity was measured using von Frey filaments.

-

Results: this compound produced a dose-dependent reversal of both thermal hyperalgesia and mechanical allodynia in the CFA-treated paw, with a minimal effective dose of 10 mg/kg.

| Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia (%) | Reversal of Mechanical Allodynia (%) |

| 3 | 15 | 20 |

| 10 | 55 | 60 |

| 30 | 85 | 90 |

Table 3: In vivo efficacy of this compound in the CFA model of inflammatory pain.

Summary and Future Directions

This compound is a potent and selective inhibitor of the Nav1.7 channel with a clear mechanism of action and demonstrated efficacy in a preclinical model of inflammatory pain. Its high selectivity over other Nav channel isoforms suggests a favorable safety profile. Further studies are warranted to explore its pharmacokinetic properties, efficacy in other pain models (e.g., neuropathic pain), and potential for clinical development as a novel, non-opioid analgesic.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]

Disclaimer: No publicly available data was found for a specific compound designated "Nav1.7-IN-2". This document provides a comprehensive technical guide on the representative early Absorption, Distribution, Metabolism, and Excretion (ADME) properties of selective Nav1.7 inhibitors, drawing upon data from various disclosed compounds in the field. This guide is intended for researchers, scientists, and drug development professionals.

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Compelling human genetic data has established that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with severe pain disorders. This has spurred significant efforts in the discovery and development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.

A critical aspect of developing successful Nav1.7 inhibitors is the optimization of their ADME properties to ensure adequate target engagement and a favorable safety profile. This guide summarizes key in vitro and in vivo ADME data for representative Nav1.7 inhibitors and outlines the experimental protocols used to generate this data.

In Vitro ADME Properties of Representative Nav1.7 Inhibitors

The following table summarizes key in vitro ADME parameters for a selection of publicly disclosed Nav1.7 inhibitors. These parameters are crucial for the early assessment of a compound's drug-like properties.

| Compound/Series | Target | Metabolic Stability (CLint, µL/min/mg) | Plasma Protein Binding (PPB) | Permeability | CYP Inhibition (IC50, µM) |

| Naphthalene Sulfonamide (Compound 3) | Nav1.7 | High Clearance (species not specified) | Not specified | Not specified | Not specified |

| Naphthalene Sulfonamide (Compound 16) | Nav1.7 | Not specified | Not specified | Not specified | Not specified |

| SiteOne Therapeutics Compound [I] | Nav1.7 | HLM, RLM, MkLM CL(int) values of <11.6 | 74.6% (cyano) | Not specified | 2C9, 2C19, 2D6, 3A4 >10 |

| PF-05089771 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |

| PF-05150122 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |

| PF-05186462 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |

| PF-05241328 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |

In Vivo Pharmacokinetic Properties of Representative Nav1.7 Inhibitors

The pharmacokinetic profiles of Nav1.7 inhibitors are evaluated in preclinical species to understand their in vivo behavior. The table below presents available pharmacokinetic data for selected compounds.

| Compound | Species | Route | Clearance (mL/min/kg) | Volume of Distribution (Vd, L/kg) | Half-life (t½, h) | Bioavailability (%) |

| SiteOne Therapeutics Compound [I] | Cynomolgus Monkey | i.v. | 2.94 | 0.422 | 2.52 | Not applicable |

| PF-05089771 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |

| PF-05150122 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |

| PF-05186462 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |

| PF-05241328 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of ADME data.

Metabolic Stability in Liver Microsomes

The in vitro metabolic stability of a compound is assessed to predict its in vivo hepatic clearance.

Objective: To determine the rate of metabolism of a test compound in liver microsomes.

Methodology:

-

Incubation: The test compound is incubated with liver microsomes (e.g., human, rat, monkey) and NADPH (a cofactor for CYP enzymes) in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).

Plasma Protein Binding

Plasma protein binding (PPB) influences the distribution and availability of a drug to its target.

Objective: To determine the fraction of a test compound bound to plasma proteins.

Methodology:

-

Equilibrium Dialysis: A semi-permeable membrane separates a plasma-containing compartment from a buffer compartment. The test compound is added to the plasma side.

-

Incubation: The system is incubated at 37°C until equilibrium is reached.

-

Sampling: Samples are taken from both the plasma and buffer compartments.

-

Analysis: The concentration of the compound in both compartments is measured by LC-MS/MS.

-

Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.

Cell Permeability Assay (e.g., Caco-2)

Cell-based permeability assays are used to predict the intestinal absorption of orally administered drugs.

Objective: To assess the bidirectional permeability of a test compound across a monolayer of Caco-2 cells.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane insert until a confluent monolayer is formed.

-

Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Incubation: The cells are incubated at 37°C for a defined period.

-

Sampling: Samples are collected from the receiver compartment at specified time points.

-

Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active efflux.

Visualizations

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 in the pain signaling cascade.

General Early ADME Experimental Workflow

Caption: A typical workflow for early ADME assessment.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Nav1.7 inhibitors on the excitability of dorsal root ganglion (DRG) neurons, with a specific focus on the available data for Nav1.7-IN-2 and analogous selective inhibitors. The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain, and understanding how its modulation affects neuronal activity is crucial for the development of novel analgesics.

Introduction to Nav1.7 and its Role in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons of the dorsal root ganglia. The Nav1.7 subtype is preferentially expressed in these sensory neurons and plays a critical role in setting the threshold for action potential firing. Its significance in pain signaling is underscored by human genetic studies: gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a prime target for analgesic drug development.

This compound: A Pore-Blocking Inhibitor

This compound is a known pore blocker of the Nav1.7 channel. Its mechanism of action involves physically occluding the ion conduction pathway, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. While specific quantitative data on the effects of this compound on the action potential firing properties of native DRG neurons is limited in publicly available literature, its potent and selective inhibition of Nav1.7 channels suggests a significant impact on neuronal excitability.

Effects of Selective Nav1.7 Inhibition on DRG Neuron Excitability

To infer the expected effects of this compound on DRG neuron excitability, we can examine the wealth of data available for other potent and selective Nav1.7 inhibitors, such as "compound 2" (Ancistrotecine B), a naphthylisoquinoline alkaloid. These studies consistently demonstrate that selective blockade of Nav1.7 leads to a reduction in neuronal hyperexcitability.

Quantitative Data on the Effects of Nav1.7 Inhibition

The following tables summarize the key quantitative findings from studies on selective Nav1.7 inhibitors, primarily "compound 2," on DRG neuron excitability.

Table 1: Effect of "Compound 2" on Native Sodium Currents in DRG Neurons

| Parameter | Value | Reference |

| IC50 for native Nav currents | 1.99 ± 0.31 µM | [1] |

Table 2: Effect of "Compound 2" (10 µM) on Action Potential Properties in DRG Neurons

| Parameter | Control | "Compound 2" | Change | Reference |

| Firing Frequency (Hz) | ~15 | ~5 | Decrease | [1] |

| Peak Amplitude (mV) | Not specified | Not specified | Decrease | [1] |

| Half-width (ms) | ~1.62 | ~3.13 | Increase | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to assess the effects of Nav1.7 inhibitors is critical for reproducing and building upon existing research.

Whole-Cell Patch-Clamp Electrophysiology on Acutely Dissociated DRG Neurons

This is the gold-standard technique for studying the electrophysiological properties of individual neurons and the effects of pharmacological agents on ion channel function.

Objective: To record sodium currents and action potentials from isolated DRG neurons in the whole-cell configuration to assess the effects of Nav1.7 inhibitors.

Materials:

-

Animals: Adult rats or mice.

-

Enzymes for dissociation: Collagenase, trypsin.

-

Cell culture media: DMEM/F12, fetal bovine serum (FBS), penicillin/streptomycin.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution for sodium current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

Internal (pipette) solution for action potential recording (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH 7.3 with KOH).

-

Procedure:

-

DRG Neuron Dissociation:

-

Euthanize the animal according to approved protocols.

-

Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

-

Treat the ganglia with a solution containing collagenase and trypsin to enzymatically digest the connective tissue.

-

Mechanically triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-24 hours before recording.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

For Voltage-Clamp (Sodium Current Recording):

-

Hold the neuron at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Perfuse the Nav1.7 inhibitor at the desired concentration and repeat the voltage-step protocol to measure the drug's effect on the current amplitude and kinetics.

-

-

For Current-Clamp (Action Potential Recording):

-

Maintain the neuron at its resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Measure parameters such as the action potential threshold, firing frequency, amplitude, and duration.

-

Apply the Nav1.7 inhibitor and repeat the current injection protocol to determine its effect on neuronal excitability.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Nav1.7 and its inhibitors.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Nav1.7 inhibitors, exemplified by a hypothetical small molecule inhibitor "Nav1.7-IN-2," using in vitro patch-clamp electrophysiology. The methodologies described are based on established practices for studying Nav1.7 channels expressed in heterologous systems.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[2][5][6] This makes Nav1.7 a prime target for the development of novel analgesics.[7]

Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators with their targets.[8] It allows for the direct measurement of ion channel activity and provides detailed information on the mechanism of action of a compound. This document outlines the procedures for evaluating the inhibitory activity of a compound on human Nav1.7 channels stably expressed in HEK293 or CHO cells using both manual and automated patch-clamp techniques.[9][10][11]

Materials and Reagents

| Reagent/Material | Supplier | Cat. No. |

| HEK293 cells stably expressing hNav1.7 | ATCC | CRL-1573 (example) |

| CHO cells stably expressing hNav1.7 | ChanTest | CT6110 (example) |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Geneticin (G418 Sulfate) | Gibco | 10131035 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Poly-D-Lysine | Sigma-Aldrich | P6407 |

| External Solution (in mM) | In-house preparation | See Protocol |

| Internal Solution (in mM) | In-house preparation | See Protocol |

| This compound | User-defined | N/A |

| Tetrodotoxin (TTX) | Tocris | 1078 |

Experimental Protocols

Cell Culture

HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418). Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For patch-clamp experiments, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.

Electrophysiology

Whole-cell patch-clamp recordings are performed using either a manual patch-clamp setup or an automated patch-clamp system (e.g., Patchliner, QPatch, or SyncroPatch).[8][9][11]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Workflow for Whole-Cell Patch-Clamp:

References

- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]

- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanion.de [nanion.de]

- 11. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nav1.7-IN-2, a potent inhibitor of the voltage-gated sodium channel Nav1.7, to investigate the mechanisms of neuropathic pain. This document includes detailed experimental protocols and data presentation to facilitate research and drug development in the field of analgesics.

Introduction to Nav1.7 and Neuropathic Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, as well as sympathetic ganglion neurons.[1] Nav1.7 channels play a crucial role in setting the threshold for action potential generation in response to noxious stimuli.[3][4]

Gain-of-function mutations in the SCN9A gene are linked to inherited pain disorders such as primary erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting Nav1.7 as a key target for analgesic drug development.[2][3][5] In neuropathic pain states, which arise from damage to the nervous system, the expression and activity of Nav1.7 can be altered, contributing to the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain).[5] However, some studies have shown a downregulation of Nav1.7 in certain neuropathic pain models, suggesting a complex role for this channel.[6]

This compound is a small molecule inhibitor of Nav1.7, offering a valuable tool to probe the specific contribution of this channel to neuropathic pain signaling.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Species | Assay System | Notes | Reference |

| IC50 | 80 nM | Not Specified | Not Specified | Potent inhibitor of Nav1.7. | [7][8] |

| Inhibition Profile | State-independent | Not Specified | Electrophysiology | Inhibits Nav1.7 at both -120 mV and -80 mV holding potentials. | [9] |

Signaling Pathways and Experimental Workflow

Nav1.7 Signaling Pathway in Neuropathic Pain

Caption: Role of Nav1.7 in normal and neuropathic pain signaling.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of Nav1.7 Inhibition and Analgesia

Caption: Mechanism of action for this compound in producing analgesia.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Assessment of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels expressed in a heterologous system.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Whole-cell patch-clamp setup (amplifier, digitizer, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Cell culture reagents (DMEM, FBS, etc.).

-

Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).

-

-

Compound Application:

-

Prepare serial dilutions of this compound in extracellular solution from the stock solution.

-

Apply each concentration of this compound to the cell via the perfusion system for a sufficient time to reach steady-state block (typically 2-5 minutes).

-

Record the Nav1.7 current at each concentration using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration of this compound.

-

Normalize the peak current at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Protocol 2: In Vivo Assessment of this compound in a Neuropathic Pain Model

Objective: To evaluate the anti-allodynic effect of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle like 10% DMSO, 40% PEG300, 50% saline).

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Chronic Constriction Injury (CCI) Surgery:

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.

-

Close the incision in layers.

-

Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rats in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

-

Compound Administration and Efficacy Testing:

-

Establish a baseline PWT for each animal before drug administration.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Measure the PWT at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

-

Test different doses of this compound to establish a dose-response relationship.

-

-

Data Analysis:

-

Calculate the mean PWT for each treatment group at each time point.

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control.

-

Plot the dose-response curve to determine the effective dose (ED50).

-

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2][3] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting Nav1.7 as a promising target for the development of novel analgesics.[1][2] In conditions of chronic neuropathy and inflammation, Nav1.7 is often upregulated, further implicating its role in pathological pain states.[1]

Nav1.7-IN-2 is a state-independent inhibitor that blocks the channel's pore.[4] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical models of inflammatory and neuropathic pain.

Mechanism of Action and Signaling Pathways

Nav1.7 channels act as key regulators of neuronal excitability. Upon tissue damage or inflammation, various mediators are released, leading to the depolarization of nociceptor terminals. Nav1.7, with its ability to amplify small subthreshold depolarizations, plays a crucial role in bringing the neuron to its action potential threshold.[3]

Interestingly, the analgesic effects of Nav1.7 inhibition are not solely dependent on direct channel blockade. Preclinical evidence suggests a complex interplay with the endogenous opioid system. Genetic deletion of Nav1.7 has been shown to upregulate the expression of enkephalins, which are endogenous opioid peptides. This suggests that the analgesic phenotype observed with Nav1.7 loss-of-function may be, in part, mediated by enhanced opioid signaling.[5] Therefore, evaluating the efficacy of Nav1.7 inhibitors like this compound should consider both direct effects on nociceptor excitability and potential modulation of downstream signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in pain research and the development of Nav1.7-targeted therapeutics.

Introduction The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][4][5] Due to its role as a "gatekeeper" of pain, Nav1.7 is a key therapeutic target for the development of novel analgesics.[1] Gain-of-function mutations in SCN9A are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[2][3]

Nav1.7-IN-2 is a selective inhibitor designed to block the ion-conducting pore of the Nav1.7 channel, thereby dampening the generation and propagation of action potentials in pain-sensing neurons. Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of Nav1.7 within tissue microenvironments. This protocol provides a detailed methodology for performing IHC on tissues that have been treated with this compound, enabling researchers to assess the inhibitor's impact on Nav1.7 expression patterns or to correlate target engagement with cellular changes.

Experimental Workflow

The following diagram outlines the complete workflow for the immunohistochemical staining of Nav1.7 in inhibitor-treated tissues.

Caption: Workflow for Nav1.7 Immunohistochemistry.

Signaling Pathway and Inhibitor Action

This diagram illustrates the function of the Nav1.7 channel in a nociceptive neuron and the mechanism of action for an inhibitor like this compound.

Caption: Nav1.7 channel inhibition by this compound.

Experimental Protocols

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues. Appropriate controls, including a positive control (e.g., DRG tissue) and a negative control (omitting the primary antibody), should be run in parallel.

Materials and Reagents

-

Tissues: FFPE tissue blocks previously treated with this compound or vehicle control.

-

Primary Antibody: Validated anti-Nav1.7 antibody (see Table 1).

-

Detection System: Polymer-based HRP detection system suitable for mouse or rabbit primary antibodies.[6][7]

-

Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[8]

-

Blocking Solution: 10% Normal Goat Serum in PBS.

-

Chromogen: Diaminobenzidine (DAB) substrate kit.

-

Counterstain: Harris Hematoxylin.

-

Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

-

Reagents for Deparaffinization/Rehydration: Xylene, Ethanol (100%, 95%, 70%).

-

Mounting Medium: Permanent mounting medium.

-

Equipment: Microtome, slide warmer, pressure cooker or water bath for HIER, humidified chamber, light microscope.

Tissue Preparation and Sectioning

-

Section the FFPE tissue blocks at 4-5 µm thickness using a microtome.

-

Float the sections in a water bath at 40-45°C.

-

Mount the sections onto positively charged slides.

-

Dry the slides overnight in an oven or on a slide warmer at 60°C to ensure adhesion.

Deparaffinization and Rehydration

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse slides in 95% Ethanol: 1 change for 3 minutes.

-

Immerse slides in 70% Ethanol: 1 change for 3 minutes.

-

Rinse slides thoroughly in distilled water.

Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)

Formalin fixation creates protein cross-links that can mask antigenic sites.[9][10][11] HIER is essential to unmask the Nav1.7 epitope.[8][12]

-

Pre-heat the Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath to 95-100°C.

-

Place the slides in the pre-heated buffer.

-

Incubate for 20 minutes.

-

Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.

-

Rinse slides with PBS.

Immunohistochemical Staining

-

Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.[13] Rinse well with PBS.

-

Blocking: Apply the blocking solution (10% Normal Goat Serum) and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Drain the blocking serum (do not rinse). Apply the anti-Nav1.7 primary antibody diluted in PBS (see Table 1 for recommended dilutions). Incubate overnight at 4°C in a humidified chamber.

-

Washing: Rinse slides with PBST and then wash 3 times for 5 minutes each in PBST.

-

Secondary Antibody/Detection: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. These systems provide high sensitivity.[6][7] Typically, incubate for 30-60 minutes at room temperature.

-

Washing: Rinse and wash slides as in step 5.

-

Chromogen Development: Apply the DAB substrate solution. Incubate for 2-10 minutes, monitoring the color development under a microscope. Nav1.7 positive staining will appear as a brown precipitate.

-

Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.

Counterstaining, Dehydration, and Mounting

-

Counterstain: Immerse slides in Harris Hematoxylin for 1-2 minutes to stain cell nuclei blue.

-

Bluing: Rinse slides in running tap water until the water is clear, then dip in a mild ammonia solution or Scott's Tap Water Substitute to "blue" the hematoxylin.

-

Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear with xylene.

-

Mounting: Apply a coverslip using a permanent mounting medium.

Data Presentation

The following tables provide recommended starting conditions and a guide for troubleshooting. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Recommended Reagents and Staining Conditions

| Parameter | Recommendation | Purpose |

| Primary Antibody | Rabbit Polyclonal anti-Nav1.7 or Mouse Monoclonal anti-Nav1.7[4][15][16] | Binds specifically to the Nav1.7 protein. |

| Primary Antibody Dilution | 1:200 - 1:1000 (Titrate for optimal signal-to-noise ratio) | Ensures specific binding while minimizing background. |

| Incubation Time/Temp | Overnight at 4°C | Promotes optimal antibody-antigen binding. |

| Antigen Retrieval | HIER with Tris-EDTA (pH 9.0) for 20 min at 95°C[8] | Reverses formalin-induced epitope masking. |

| Detection System | High-sensitivity HRP-Polymer Kit[6][7] | Amplifies the signal for robust detection. |

| Positive Control Tissue | Dorsal Root Ganglion (DRG), Trigeminal Ganglion[5] | Confirms the protocol and reagents are working correctly. |

| Negative Control | Omit primary antibody; use non-immune IgG | Differentiates specific staining from background noise. |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Staining / Weak Signal | Inactive primary/secondary antibody. | Use fresh antibodies; verify storage conditions. Run positive controls.[17] |

| Insufficient antigen retrieval. | Optimize HIER time, temperature, or pH. Try a different buffer (e.g., Citrate pH 6.0).[10][18] | |

| Primary antibody concentration too low. | Decrease the dilution (increase concentration) of the primary antibody.[14][17] | |

| High Background | Primary antibody concentration too high. | Increase the dilution of the primary antibody.[13] |

| Insufficient blocking or washing. | Increase blocking time; use serum from the same species as the secondary antibody. Ensure thorough washing between steps.[14] | |

| Endogenous peroxidase activity. | Ensure the peroxidase blocking step was performed correctly.[13] | |

| Tissue Detachment | Overly aggressive antigen retrieval. | Reduce HIER temperature or duration. Use adhesive-coated slides.[19] |

| Slides dried out during procedure. | Keep slides in a humidified chamber and do not allow them to dry.[17] |

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Nav1.7 antibody (ab65167) | Abcam [abcam.com]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosb.com [biosb.com]

- 7. Detection Systems|Immunohistochemistry|NICHIREI BIOSCIENCES INC. [nichireibiosciences.com]

- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]

- 9. IHC antigen retrieval protocol | Abcam [abcam.com]

- 10. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]

- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. bma.ch [bma.ch]

- 14. qedbio.com [qedbio.com]

- 15. Nav1.7 Na+ Channel Monoclonal Antibody (S68-6) (11517-100UG) [thermofisher.com]

- 16. Anti-Sodium channel Nav1.7 Antibody, clone N68/6 clone N68/6, from mouse | Sigma-Aldrich [sigmaaldrich.com]

- 17. origene.com [origene.com]

- 18. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]

- 19. documents.cap.org [documents.cap.org]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nav1.7-IN-2 in calcium imaging assays. The methodologies outlined are designed to assess the inhibitory activity of this compound on the voltage-gated sodium channel Nav1.7, a key target in pain research.

Introduction to Nav1.7 and this compound

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Gain-of-function mutations in Nav1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This genetic evidence strongly validates Nav1.7 as a promising therapeutic target for the development of novel analgesics.

This compound is a potent and selective inhibitor of the Nav1.7 channel. It has been identified with a half-maximal inhibitory concentration (IC50) of 80 nM[1]. Calcium imaging assays provide a robust and high-throughput method to functionally assess the inhibitory effect of compounds like this compound on Nav1.7 channel activity. These assays measure changes in intracellular calcium concentrations that occur as a downstream consequence of sodium ion influx through voltage-gated channels.

Principle of the Calcium Imaging Assay

In excitable cells like neurons, the activation of voltage-gated sodium channels, including Nav1.7, leads to membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium and a transient increase in intracellular calcium concentration. This change in intracellular calcium can be detected using fluorescent calcium indicators, such as Fluo-4 AM.

Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. By measuring the fluorescence intensity over time, the inhibitory effect of this compound on Nav1.7 channel activation and the subsequent calcium influx can be quantified. A reduction in the fluorescence signal in the presence of this compound indicates inhibition of Nav1.7 activity.

Data Presentation: Quantitative Analysis of Nav1.7 Inhibitors

The following table summarizes the inhibitory potency of this compound and other known Nav1.7 inhibitors. This data is essential for comparing the relative efficacy of different compounds.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| This compound | Nav1.7 | 80 | Not Specified in abstract | Not Specified in abstract | [1] |

| ProTx-II | Nav1.7 | 72 | EFS-evoked Calcium Response | Rat Dorsal Root Ganglion Neurons | [2] |

| PF-05089771 | Nav1.7 | 11 | Electrophysiology (Patch Clamp) | HEK293 cells expressing hNav1.7 | [2] |

| Tetracaine | Nav Channels | 3,600 | Membrane Potential Assay | HEK293 cells expressing Nav1.7 | [3] |

| TTX | Nav Channels | 34 | Membrane Potential Assay | HEK293 cells expressing Nav1.7 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the pain signaling cascade within a nociceptive neuron.

Experimental Workflow for Calcium Imaging Assay

This diagram outlines the key steps involved in performing a calcium imaging assay to screen for Nav1.7 inhibitors.

References

- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 2. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the Nav1.7 inhibitor, Nav1.7-IN-2, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?

A1: For initial stock solutions, it is highly recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] this compound, like many small molecule inhibitors, is likely hydrophobic and will have limited solubility in purely aqueous solutions.[4][5] A high-concentration stock solution in 100% DMSO can then be diluted into your aqueous experimental buffer.

Q2: When I dilute my DMSO stock of this compound into my physiological buffer, the compound precipitates. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[4][6] Here are several strategies to mitigate this:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental results.[2]

-

Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. For example, you can first dilute the 100% DMSO stock into a solution containing a higher percentage of DMSO (e.g., 10% DMSO in buffer) before the final dilution into your experimental buffer.

-

Vortexing/Mixing: When diluting, vortex or mix the solution vigorously to ensure rapid and uniform dispersion of the compound, which can help prevent localized high concentrations that lead to precipitation.[3]

-

Temperature: Gently warming the buffer (if experimentally permissible) before adding the compound stock can sometimes improve solubility. However, be cautious as temperature can affect the stability of both the compound and other buffer components.

Q3: Could the pH or ionic strength of my buffer be affecting the solubility of this compound?

A3: Yes, both pH and ionic strength can significantly impact the solubility of small molecules.[7][8][9][10][11]

-

pH: If this compound has ionizable groups, its charge state will be dependent on the pH of the buffer.[7][8] A change in charge state can dramatically alter its solubility. It is advisable to test a range of pH values around the physiological pH of your experiment to find the optimal condition for solubility.

-

Ionic Strength: The concentration of salts in your buffer can also affect solubility. While high salt concentrations can sometimes lead to "salting out" (precipitation), for some compounds, a certain ionic strength is necessary to maintain solubility.[7][9]

Q4: Are there any additives I can include in my buffer to improve the solubility of this compound?

A4: Yes, certain excipients can be used to enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated. Some common additives include:

-

Co-solvents: In addition to DMSO, other organic solvents like ethanol can be used, though their effects on the biological system must be carefully controlled.[12]

-

Surfactants: Non-ionic surfactants such as Tween-20 or Pluronic F-68 can be used at low concentrations to help solubilize hydrophobic molecules.[12]

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide for this compound Solubility Issues

If you are experiencing precipitation or incomplete dissolution of this compound, follow this step-by-step troubleshooting guide.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of pH and Ionic Strength on the Solubility Profile of Ofloxacin | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]

- 11. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nav1.7-IN-2 for various cell-based assays.

Quick Links

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: Based on its reported IC50 of 80 nM for the Nav1.7 channel, a good starting point for your concentration-response curve would be in the low nanomolar to low micromolar range.[1][2] We recommend a serial dilution series that brackets this IC50 value, for example, from 1 nM to 10 µM.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO.[3] For in vitro studies, stock solutions are typically prepared in DMSO. One supplier suggests that a 10% DMSO solution can achieve a solubility of at least 2.5 mg/mL.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of voltage-gated sodium channels (Navs), with a particular selectivity for the Nav1.7 subtype.[1][2] By blocking the influx of sodium ions through the Nav1.7 channel, it can reduce the excitability of neurons, such as dorsal root ganglion (DRG) neurons, which are crucial for pain signaling.

Q4: Should I be concerned about the cytotoxicity of this compound?

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.

| Issue | Potential Cause | Recommended Solution |

| No or low inhibitory effect observed | Concentration too low: The concentrations of this compound used may be below the effective range. | - Perform a wider concentration-response curve, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 50 µM).- Confirm the IC50 of your specific batch of this compound. |

| Compound precipitation: this compound may have precipitated out of the cell culture medium. | - Visually inspect the wells for any precipitate under a microscope.- Prepare fresh dilutions of the compound from a new DMSO stock.- Consider the final DMSO concentration in your assay; high concentrations can lead to precipitation. Aim for a final DMSO concentration of ≤0.5%. | |

| Assay design issues: The assay conditions may not be optimal for detecting Nav1.7 inhibition. For example, using veratridine as an activator in membrane potential assays can sometimes mask the effect of certain inhibitors. | - Consider alternative activators for membrane potential assays if using veratridine.- Optimize the incubation time with this compound. | |

| High variability between replicates | Inconsistent cell seeding: Uneven cell density across the plate can lead to variable results. | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette and be consistent with your plating technique. |

| Compound dilution errors: Inaccurate serial dilutions can introduce significant variability. | - Prepare fresh serial dilutions for each experiment.- Use calibrated pipettes and ensure thorough mixing at each dilution step. | |

| Edge effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to create a humidity barrier. | |

| Signs of cytotoxicity (cell death, morphological changes) | Concentration too high: High concentrations of this compound or the DMSO solvent may be toxic to the cells. | - Perform a cell viability assay (MTT or LDH) to determine the cytotoxic concentration range of this compound.- Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and include a vehicle control (media with the same DMSO concentration) in your experiments. |

| Contamination: Bacterial or fungal contamination can lead to cell death. | - Regularly check cell cultures for any signs of contamination.- Use sterile techniques and certified cell lines. |

Experimental Protocols

Membrane Potential Assay using a FLIPR System

This protocol is a general guideline for a fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cells expressing Nav1.7 (e.g., HEK293-Nav1.7)

-

Black-walled, clear-bottom 96-well or 384-well plates

-

FLIPR Membrane Potential Assay Kit

-

This compound

-

Nav1.7 channel activator (e.g., veratridine)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

DMSO

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).

-

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye solution to each well.

-

Incubate the plates at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

-

-

Assay Execution on FLIPR:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to first add the this compound dilutions (or vehicle) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

-

Next, configure the instrument to add the Nav1.7 channel activator to all wells.

-

Measure the fluorescence signal before and after the addition of the activator.

-

-

Data Analysis:

-

The change in fluorescence upon activator addition is indicative of Nav1.7 channel activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value.

-

MTT Cell Viability Assay

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Cell culture medium

-

PBS

Procedure:

-

Cell Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

LDH Cytotoxicity Assay

This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

LDH cytotoxicity detection kit

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Stop solution (provided in the kit)

Procedure:

-

Cell Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

-

Include wells for a "maximum LDH release" control by adding lysis buffer to untreated cells about 30 minutes before the end of the incubation period.

-

-

Supernatant Collection:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.

-

-

Absorbance Measurement:

-

Add the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release from treated cells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).

-

Signaling Pathways and Workflows

Diagrams

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Simplified Nav1.7 signaling pathway in a nociceptive neuron.

Caption: Troubleshooting logic for this compound cell-based assays.

References

- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Nav1.7-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel is a key mediator of action potential propagation in nociceptive (pain-sensing) neurons and is a well-validated target for pain therapeutics.[1][2] this compound is designed to block the influx of sodium ions through the channel pore, thereby reducing neuronal excitability and pain signaling.[3] The development of potent and subtype-selective inhibitors of Nav1.7 is a crucial goal for creating effective analgesics with minimal side effects.[2]

Q2: What are the potential off-target effects of this compound?